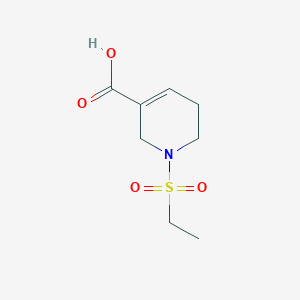
1-(Ethylsulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Ethylsulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid is an organic compound that belongs to the class of sulfonyl-containing heterocycles. This compound is characterized by the presence of an ethylsulfonyl group attached to a tetrahydropyridine ring, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
The synthesis of 1-(Ethylsulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of ethylsulfonyl chloride with a suitable tetrahydropyridine derivative under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the sulfonyl chloride reacts with the nitrogen atom of the tetrahydropyridine ring. The carboxylic acid group can be introduced through subsequent oxidation reactions.
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often employ catalysts and controlled temperature and pressure conditions to ensure efficient synthesis.
Analyse Des Réactions Chimiques
1-(Ethylsulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group using reducing agents like lithium aluminum hydride.
Substitution: The ethylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and amines.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding sulfonic acid and carboxylic acid derivatives.
Major products formed from these reactions include sulfone, sulfide, and substituted tetrahydropyridine derivatives.
Applications De Recherche Scientifique
1-(Ethylsulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: In biological studies, the compound is investigated for its potential as an enzyme inhibitor. Its sulfonyl group can interact with active sites of enzymes, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It is studied for its ability to modulate biological pathways and its potential use in treating diseases.
Industry: In industrial applications, the compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(Ethylsulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The compound may also interact with cellular pathways, affecting processes such as signal transduction and gene expression.
Comparaison Avec Des Composés Similaires
1-(Ethylsulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid can be compared with other sulfonyl-containing heterocycles, such as:
Methanesulfonic acid: A simpler sulfonic acid derivative used in various industrial applications.
Tosylates and Mesylates: Common sulfonate esters used as leaving groups in organic synthesis.
Sulfonimidates: Sulfur-containing compounds with applications in medicinal chemistry and polymer synthesis.
The uniqueness of this compound lies in its combination of a sulfonyl group with a tetrahydropyridine ring, providing distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H13NO4S |
|---|---|
Poids moléculaire |
219.26 g/mol |
Nom IUPAC |
1-ethylsulfonyl-3,6-dihydro-2H-pyridine-5-carboxylic acid |
InChI |
InChI=1S/C8H13NO4S/c1-2-14(12,13)9-5-3-4-7(6-9)8(10)11/h4H,2-3,5-6H2,1H3,(H,10,11) |
Clé InChI |
AQTJKNYUAPGKQG-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)N1CCC=C(C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



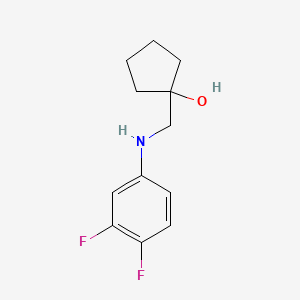

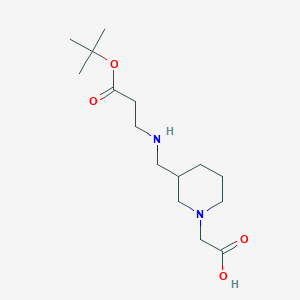
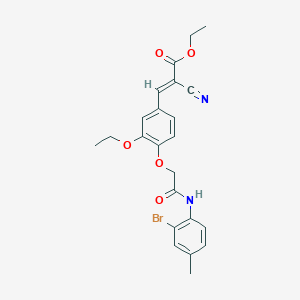
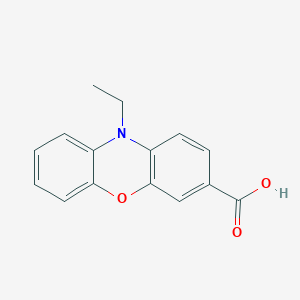

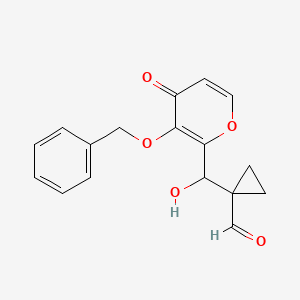
![(S)-7-Methyl-4-oxo-5-((R)-1-phenylethyl)-5-azaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B15228044.png)

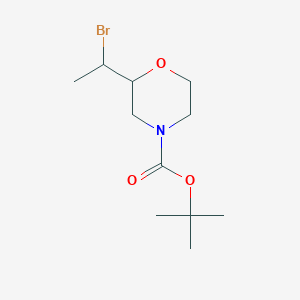


![7-Oxa-2-azaspiro[4.5]decan-10-one](/img/structure/B15228070.png)
